Solanthrene

Description

Properties

IUPAC Name |

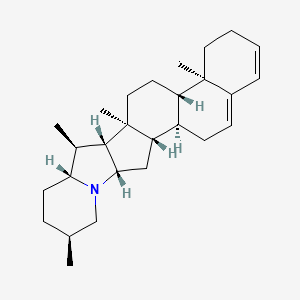

(1S,2S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3/t17-,18+,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUKDQDMGIMFPT-LTLBHDAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC=C6)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26516-51-8 | |

| Record name | Solanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOLANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V141W1W34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Hydrolysis Conditions and Byproduct Formation

In a study isolating solanidine from potato protamylasse, hydrolysis with 2M hydrochloric acid (HCl) in ethanol yielded solanidiene in 9% yield alongside solanidine. Reducing HCl concentration to 1M suppressed solanidiene formation to negligible levels, emphasizing the sensitivity of the reaction to acid strength. The mechanism involves protonation of the glycosidic oxygen, followed by cleavage and subsequent dehydration of solanidine to form the conjugated diene structure of solanidiene (Figure 1).

Table 1: Solanidiene Yields from Glycoalkaloid Hydrolysis

| Acid Concentration | Solvent | Temperature | Solanidiene Yield |

|---|---|---|---|

| 2M HCl | Ethanol | Reflux | 9% |

| 1M HCl | Ethanol | Reflux | <1% |

Liquid-Liquid Extraction Systems

A biphasic system combining methanolic HCl (2% w/v) and chloroform optimized solanidine extraction while minimizing solanidiene formation. However, prolonged heating or excess acid shifted equilibrium toward solanidiene, underscoring the need for precise reaction control.

Chemical Degradation of Solanidine

Solanidine, the immediate precursor to solanidiene, undergoes dehydration under acidic or oxidative conditions. Industrial routes to steroid intermediates often involve solanidine degradation, with solanidiene appearing as a side product.

Acid-Catalyzed Dehydration

Treatment of solanidine with acetic acid at elevated temperatures (80–100°C) induces dehydration, forming solanidiene via E1 elimination. The reaction proceeds through protonation of the C3 hydroxyl group, followed by carbocation formation and β-hydrogen abstraction (Figure 2). Yields remain low (<15%) due to competing polymerization and oxidation pathways.

Oxidative Methods

Early attempts to oxidize solanidine using mercury(II) acetate (Hg(OAc)₂) or electrochemical methods preferentially generated Δ²²(N)-iminium salts rather than solanidiene. The Cope elimination and Polonovski reactions similarly failed to produce solanidiene in appreciable quantities, highlighting the challenges of direct solanidine functionalization.

Side Reactions in Steroidal Alkaloid Processing

Solanidiene frequently arises during the synthesis or degradation of solanidine-derived compounds, complicating purification processes.

Von Braun Reaction Byproducts

Degradation of 3-acetoxysolanidine with cyanogen bromide (BrCN) in the Von Braun reaction yielded E-ring opened products, with trace solanidiene detected via thin-layer chromatography. Replacement of BrCN with less hazardous reagents (e.g., iodobenzene diacetate) reduced solanidiene formation but compromised overall reaction efficiency.

Hofmann Elimination

Hofmann degradation of Δ¹⁶-solanidine derivatives produced triene intermediates, with solanidiene identified as a minor component (∼5%). Elevated pH (>10) and temperatures (>60°C) favored elimination over substitution, though yields remained suboptimal for industrial application.

Structural Characterization and Analytical Methods

Solanidiene’s conjugated diene system exhibits distinct spectroscopic signatures:

Chemical Reactions Analysis

Types of Reactions: Solanidiene undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.

Major Products: The major products formed from these reactions include various solanidiene derivatives, which can have different biological activities .

Scientific Research Applications

Chemical Applications

Precursor for Synthesis

Solanidiene serves as a crucial precursor for synthesizing other steroidal alkaloids and glycoalkaloids. Its unique structure allows for modifications that lead to the development of compounds with enhanced biological activities. Research has demonstrated that derivatives of solanidiene can be synthesized through various chemical reactions, allowing for the exploration of their potential applications in different fields.

Biological Applications

Insecticidal Properties

Research indicates that solanidiene and its derivatives exhibit insecticidal properties, making them valuable in pest control. A study investigated the synthesis of novel solanidine derivatives, revealing significant insecticidal activity against various pests. The results showed that certain synthesized compounds demonstrated higher efficacy than traditional insecticides at lower concentrations .

Mechanism of Action

The mechanism by which solanidiene exerts its effects involves interaction with cellular membranes, disrupting their integrity and leading to cell death. This property is particularly beneficial in developing new pest management strategies that minimize environmental impact while maximizing effectiveness.

Medical Applications

Anticancer Properties

Solanidiene has shown promise in medical research for its potential anticancer properties. Studies have highlighted its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's derivatives are being explored for their therapeutic potential in treating different types of cancer .

Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer properties, solanidiene exhibits anti-inflammatory and antimicrobial activities. Research has indicated that it can modulate inflammatory pathways and has been effective against certain bacterial strains, suggesting its potential use in developing new anti-inflammatory drugs and antibiotics .

Agricultural Applications

Phytosanitary Products Development

The agricultural sector benefits from solanidiene's applications in developing new phytosanitary products aimed at crop protection. Its insecticidal properties contribute to creating safer and more effective pest control solutions that align with sustainable agricultural practices.

Data Table: Summary of Solanidiene Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Precursor for steroidal alkaloids | Essential for synthesizing bioactive compounds |

| Biology | Insecticidal properties | Significant activity against pests |

| Medicine | Anticancer, anti-inflammatory, antimicrobial effects | Induces apoptosis; modulates inflammation |

| Agriculture | Development of phytosanitary products | Effective pest control solutions |

Case Studies

-

Insecticidal Activity Study

A recent study assessed the insecticidal activity of synthesized solanidine derivatives against aphids. The results showed a dose-dependent effect, with certain compounds exhibiting significantly higher mortality rates compared to controls at specific concentrations . -

Anticancer Research

Another study focused on the anticancer effects of solanidiene derivatives on human breast cancer cells. The findings indicated that these compounds could inhibit cell growth and induce apoptosis through specific molecular pathways, highlighting their potential as therapeutic agents . -

Agricultural Application Study

In agricultural research, solanidiene was evaluated as a component in developing eco-friendly pest control products. The study demonstrated its effectiveness in managing pest populations while reducing reliance on synthetic chemicals.

Mechanism of Action

Solanidiene exerts its effects through various molecular targets and pathways. It interacts with cellular membranes, disrupting their integrity and leading to cell death . In plants, solanidiene acts as a chemical defense against herbivores and pathogens by inhibiting their digestive enzymes .

Comparison with Similar Compounds

Key Observations :

- Backbone Diversity: Solanidiene and Solanidine share a solanidane backbone, whereas Solasodine and Tomatidenol derive from spirosolane and tomatidane skeletons, respectively. These differences influence their reactivity and interactions with biological targets .

- Functional Groups: Solanidiene lacks hydroxyl groups present in Solasodine and Tomatidenol, which may reduce its solubility but enhance membrane permeability .

Pharmacological Activities

Key Observations :

Key Observations :

- Synthetic Accessibility: Solanidine’s simpler structure allows easier synthesis compared to Solasodine and Tomatidenol, which require stereochemical precision .

- Purity Requirements : Solanidiene batches must exceed 98% purity for pharmacological studies, necessitating rigorous HPLC-MS validation .

Biological Activity

Solanidiene is a steroidal alkaloid derived from the Solanaceae family, particularly from plants like potatoes and tomatoes. This compound has garnered attention due to its potential biological activities, including anti-cancer properties, effects on drug metabolism, and its role as a precursor in the synthesis of steroid hormones. This article explores the biological activity of solanidiene, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Solanidiene is characterized by its unique indolizidine structure, which contributes to its biological effects. The compound can be synthesized from solanidine, a glycoalkaloid found in potatoes. The conversion process typically involves hydrolysis and subsequent chemical transformations.

1. Anti-Cancer Properties

Recent studies have highlighted the anti-tumor characteristics of solanidiene and its derivatives. For instance:

- Cell Proliferation Inhibition : Research indicates that solanidiene can inhibit the proliferation of various cancer cell lines. A study demonstrated that solanidine downregulates cyclin D1 and CDK2 expression in colorectal cancer cells, effectively blocking the cell cycle at the G0/G1 phase .

- Apoptosis Induction : Solanidiene has been shown to induce apoptosis in cancer cells by opening permeability transition channels in mitochondrial membranes, leading to cell death .

Table 1: Summary of Anti-Cancer Effects of Solanidiene

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Colorectal Cancer | Downregulation of S100P; cell cycle arrest | |

| Prostate Cancer | Inhibition of cyclins and CDKs | |

| Pancreatic Cancer | Induction of ferroptosis |

2. Metabolic Role

Solanidiene serves as a biomarker for CYP2D6 activity , which is crucial for drug metabolism. A study indicated that plasma levels of solanidine (from which solanidiene is derived) correlate with CYP2D6 enzyme activity, making it a potential dietary biomarker for assessing drug interactions .

Table 2: CYP2D6 Activity Correlation with Solanidine Levels

| Phenotype | Solanidine Level (ng/mL) | CYP2D6 Activity Status |

|---|---|---|

| Poor Metabolizer | Low | Non-functional |

| Intermediate | Moderate | Reduced functionality |

| Extensive | High | Fully functional |

3. Synthesis of Steroid Hormones

Solanidiene is also significant in the synthesis of steroid hormones . It can be converted into intermediates like 16-dehydropregnenolone acetate (DPA), which is vital for producing progestogens and corticosteroids .

Case Study: Synthesis Process

A method for synthesizing DPA from solanidine involves:

- Hydrolysis of potato glycoalkaloids.

- Chemical transformation steps including oxidation and acetylation.

This process allows for large-scale production, utilizing agricultural waste products effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.